![molecular formula C17H22N4O B2746743 2-cyclopentyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034290-93-0](/img/structure/B2746743.png)
2-cyclopentyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on its name . It also seems to have a cyclopentyl group (a five-membered ring of carbon atoms) and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of organic reactions, including condensation, substitution, and cyclization reactions . The starting materials often include readily available organic compounds such as amines, carboxylic acids, and halides .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and cyclic structures. The exact structure would need to be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, while the carbonyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in synthetic chemistry has explored the development of polysubstituted pyridines, pyrazolo[3,4-c]pyridines, and other bicyclic and tricyclic systems starting from α,α-dioxoketene dithioacetals, demonstrating the compound's relevance in the synthesis of complex heterocyclic structures (Abu-Shanab et al., 1994). Additionally, facile and efficient synthesis methods for 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridine derivatives via cyanoacetylation reactions highlight its utility in heterocyclic chemistry (Ibrahim et al., 2011).
Antitumor and Antimicrobial Activities
Several studies have investigated the antitumor and antimicrobial potential of compounds synthesized from similar chemical structures. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives exhibited promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy (Albratty et al., 2017). Similarly, antimicrobial activities of new heterocycles incorporating an antipyrine moiety have been explored, indicating their usefulness in developing new antimicrobial agents (Bondock et al., 2008).
Insecticidal Applications
Research on the insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm provides insights into the potential agricultural applications of such compounds, contributing to pest management strategies (Fadda et al., 2017).
Corrosion Inhibition
The synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrate the chemical's application in protecting metals from corrosion, with implications for industrial maintenance and longevity (Yıldırım & Cetin, 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This suggests potential uses in combating oxidative stress and related diseases (Chkirate et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrazole ring, have been found to interact with various biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Compounds with similar structures have been found to have various biological activities .
properties
IUPAC Name |
2-cyclopentyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-12-15(11-20-21)17-14(7-4-8-18-17)10-19-16(22)9-13-5-2-3-6-13/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMAXXSJQHQQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.